N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Descripción
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a fused heterocyclic core structure. The molecule features:
- Thiazolo[4,5-d]pyridazin core: A bicyclic system combining a thiazole (sulfur- and nitrogen-containing 5-membered ring) fused to a pyridazine (6-membered ring with two nitrogen atoms).
- Substituents:
- A 2-methyl group and 4-oxo group on the thiazolo-pyridazine core.
- A phenyl group at position 7 of the pyridazine ring.
- An N-(3-chloro-4-methylphenyl)acetamide side chain linked to the core via a methylene bridge.
This compound is of interest in medicinal chemistry due to the structural versatility of thiazolo-pyridazine derivatives, which are often explored for kinase inhibition or antimicrobial activity .
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-12-8-9-15(10-16(12)22)24-17(27)11-26-21(28)19-20(29-13(2)23-19)18(25-26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWGLCQTWZJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological properties. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide |
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 367.87 g/mol |
The precise mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may interact with specific molecular targets involved in tumorigenesis. The structural components indicate potential interactions with enzymes or receptors through hydrogen bonding and hydrophobic interactions, which may modulate critical biological pathways.
Antitumor Activity
Research has indicated that derivatives of thiazolo[4,5-d]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay have shown that compounds similar to N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide demonstrate notable activity against:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10.39 |
| HCT-116 (colon cancer) | 6.90 |
| A549 (lung cancer) | 14.34 |
These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapies.
Case Studies
- Study on Thiazolopyridazines : A study published in 2020 examined various thiazolopyridazine derivatives for their anticancer properties. The results indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibited high cytotoxicity against the MCF-7 cell line with an IC50 value of 10.39 μM, highlighting its potential as a therapeutic agent against breast cancer .
- Mechanistic Insights : Another investigation focused on the interaction of similar compounds with cellular pathways involved in apoptosis and cell cycle regulation. These studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Comparación Con Compuestos Similares
A. Position 7 Modifications
- Phenyl (Target Compound) vs. Phenyl’s planar structure may improve π-π stacking with aromatic residues in biological targets (e.g., kinase ATP-binding pockets).
B. N-Substituent Variations
- 3-Chloro-4-methylphenyl (Target) vs. 4-Chlorophenyl () :
- The 3-chloro-4-methylphenyl group introduces steric bulk and lipophilicity, which could slow metabolic degradation (e.g., cytochrome P450 oxidation) compared to the simpler 4-chlorophenyl group.
- The methyl group at position 4 may restrict rotational freedom, stabilizing ligand-target interactions.
C. Core Functional Groups
- Both compounds retain the 2-methyl-4-oxo-thiazolo[4,5-d]pyridazin core, critical for maintaining hydrogen-bonding interactions (e.g., with kinase hinge regions).
Q & A
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodology : Use Sprague-Dawley rats for PK studies (IV/PO dosing, LC-MS/MS plasma analysis). Assess toxicity via histopathology and serum biomarkers (ALT, AST) after 14-day repeat-dose studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
